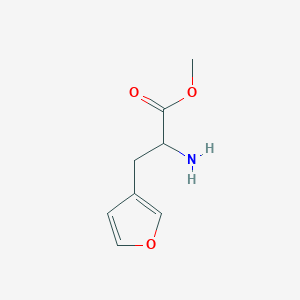

Methyl 2-amino-3-(furan-3-yl)propanoate

Description

BenchChem offers high-quality Methyl 2-amino-3-(furan-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(furan-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-amino-3-(furan-3-yl)propanoate |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 |

InChI Key |

CMACEADSSAVSRW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=COC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-(furan-3-yl)propanoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 2-amino-3-(furan-3-yl)propanoate, a furan-containing, non-canonical amino acid ester of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its hydrochloride salt, structural analogs, and established chemical principles. It outlines authoritative, field-proven experimental protocols for the determination of key parameters including melting point, solubility, pKa, and lipophilicity (logP). Furthermore, this guide presents a detailed predictive analysis of its spectroscopic signature (NMR, IR, MS) and discusses the critical aspect of its chemical stability. The content is structured to provide both a theoretical understanding and a practical framework for the characterization of this and similar novel chemical entities.

Introduction

Methyl 2-amino-3-(furan-3-yl)propanoate is a heterocyclic organic compound that merges the structural features of an α-amino acid ester with a furan moiety. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in a multitude of pharmacologically active compounds, where it can serve as a bioisostere for phenyl rings, potentially improving metabolic stability, receptor interactions, and overall bioavailability. As a derivative of alanine, this non-canonical amino acid ester presents a unique building block for peptide synthesis and the development of novel therapeutics.

An in-depth understanding of its physicochemical properties is a prerequisite for any application in drug development. These parameters govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational resource for researchers, providing both established data and the necessary experimental frameworks to fully characterize this molecule.

Molecular and Chemical Identifiers

The primary available data for this compound is for its hydrochloride salt. The properties of the free base can be inferred from this information.

| Identifier | Data | Source |

| Compound Name | Methyl 2-amino-3-(furan-3-yl)propanoate | - |

| Synonyms | 3-furan-3-yl-DL-alanine methyl ester | [1] |

| Parent Compound CID | 64147090 | [1] |

| CAS Number | 2377032-76-1 (for Hydrochloride Salt) | [1] |

| Molecular Formula | C₈H₁₁NO₃ (Free Base) | Inferred |

| Molecular Weight | 169.18 g/mol (Free Base) | Inferred |

| IUPAC Name | methyl 2-amino-3-(furan-3-yl)propanoate | [1] |

| SMILES | COC(=O)C(CC1=COC=C1)N | [1] |

| InChI | InChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 | [1] |

| InChIKey | TZIJHPWDAZAZJC-UHFFFAOYSA-N (for HCl Salt) | [1] |

Core Physicochemical Properties and Experimental Determination

While extensive experimental data for Methyl 2-amino-3-(furan-3-yl)propanoate is not publicly available, its properties can be predicted based on its structure and determined using standardized laboratory protocols.

Physical State and Melting Point

Based on analogs such as the furan-2-yl isomer, the compound is predicted to be a solid at room temperature. The melting point is a critical indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.

Protocol for Melting Point Determination

The melting point is determined by packing a small amount of the dry, powdered compound into a capillary tube and heating it slowly in a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small quantity of the compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder.

-

Packing: The tube is inverted and tapped gently to allow the powder to fall to the sealed end. This is repeated until a packed column of 2-3 mm is achieved.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Determination: A rapid heating rate (10-20 °C/minute) is used to find an approximate melting range.

-

Accurate Determination: A second sample is heated slowly (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Profile

The solubility of a compound in various media is fundamental to its formulation and biological processing. As an amino acid ester, Methyl 2-amino-3-(furan-3-yl)propanoate is expected to exhibit moderate polarity. It will likely be soluble in polar organic solvents like methanol, ethanol, and DMSO. Due to the basic amino group, its solubility in aqueous media is expected to be pH-dependent, increasing significantly at acidic pH where the amine is protonated.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound at a specific temperature.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, various organic solvents) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle. The supernatant is then carefully removed and clarified by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Sources

Methyl 2-amino-3-(furan-3-yl)propanoate CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of Methyl 2-amino-3-(furan-3-yl)propanoate , a specialized non-canonical amino acid derivative.

Executive Summary & Chemical Identity

Methyl 2-amino-3-(furan-3-yl)propanoate (also known as 3-(3-furyl)alanine methyl ester) is a non-proteinogenic amino acid ester. Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a furan-3-yl moiety. This substitution alters the electronic properties and steric profile of the side chain, making it a critical building block in medicinal chemistry for optimizing peptide-receptor interactions and enhancing metabolic stability.

This compound typically exists as a hydrochloride salt in commercial and laboratory settings to ensure stability against hydrolysis and oxidation.

Core Identifiers

| Property | Specification |

| IUPAC Name | Methyl 2-amino-3-(furan-3-yl)propanoate |

| Common Name | 3-(Furan-3-yl)alanine methyl ester |

| CAS Number (HCl Salt) | 2377032-76-1 |

| Parent Acid CAS | 1213060-77-5 (Refers to 3-furylalanine analogs; verification required for specific isomer) |

| PubChem CID | 145909098 (HCl salt); 64147090 (Free base) |

| Molecular Formula | C₈H₁₁NO₃ (Free base) / C₈H₁₂ClNO₃ (HCl salt) |

| Molecular Weight | 169.18 g/mol (Free base) / 205.64 g/mol (HCl salt) |

| SMILES (Free Base) | COC(=O)C(CC1=COC=C1)N |

| InChI Key | TZIJHPWDAZAZJC-UHFFFAOYSA-N (HCl salt) |

Structural Analysis & Properties

The furan-3-yl group is an electron-rich, aromatic heterocycle. Unlike the more common furan-2-yl isomer (derived from furfural), the furan-3-yl attachment provides a geometry more closely mimicking the benzyl side chain of phenylalanine or histidine.

Physicochemical Profile[4][5]

-

Polarity: The furan oxygen acts as a weak hydrogen bond acceptor, unlike the hydrophobic phenyl ring of phenylalanine.

-

Metabolic Stability: The furan ring is susceptible to metabolic oxidation (e.g., by CYP450 enzymes) to reactive enedials, which must be considered during drug design.

-

Stereochemistry: The compound possesses one chiral center at the

-carbon. In asymmetric synthesis, the (S)-enantiomer (L-configuration) is typically the target for peptide mimetics.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The furan ring is sensitive to light and air oxidation over prolonged periods.

Synthesis & Production Protocols

The synthesis of the 3-isomer is more challenging than the 2-isomer due to the lower availability of 3-furaldehyde compared to furfural. The following protocol describes a robust route via the Horner-Wadsworth-Emmons (HWE) olefination followed by asymmetric hydrogenation.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of 3-furaldehyde to the target ester.

Detailed Experimental Protocol

Objective: Synthesis of Methyl (S)-2-amino-3-(furan-3-yl)propanoate Hydrochloride.

Step 1: Olefination (Dehydroamino acid formation)

-

Reagents: 3-Furaldehyde (1.0 eq), Boc-

-phosphonoglycine trimethyl ester (1.1 eq), Tetramethylguanidine (TMG) (1.1 eq). -

Procedure: Dissolve phosphonate in anhydrous DCM at 0°C. Add TMG dropwise. Stir for 15 min. Add 3-furaldehyde. Warm to RT and stir for 12h.

-

Workup: Quench with dilute citric acid. Extract with EtOAc. Purify via silica gel chromatography.

-

Result: Methyl 2-((tert-butoxycarbonyl)amino)-3-(furan-3-yl)acrylate (Z-isomer predominates).

Step 2: Asymmetric Hydrogenation

-

Catalyst: [Rh(COD)((S,S)-Et-DuPHOS)]OTf (1 mol%).

-

Procedure: Dissolve the acrylate in degassed MeOH in a high-pressure reactor. Pressurize with H₂ (60 psi). Stir at RT for 24h.

-

Mechanism: The Rh-catalyst coordinates to the enamide double bond, directing hydride delivery to the Re-face to yield the (S)-enantiomer.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane or Thionyl Chloride/MeOH.

-

Procedure: Dissolve the hydrogenated product in MeOH. Cool to 0°C. Add Thionyl Chloride dropwise (generating HCl in situ). Reflux for 2h.

-

Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the white solid.

-

Yield: Typically >90% for the final step.

Applications in Drug Discovery

This compound serves as a specialized "warhead" or scaffold element in peptidomimetics.

Bioisosterism

-

vs. Histidine: The furan ring is aromatic like imidazole but lacks the basic nitrogen, removing the pH-dependent protonation capability. This is useful for probing the necessity of the H-bond donor/acceptor role of Histidine in a binding pocket.

-

vs. Phenylalanine: It provides a slightly smaller, more polar alternative to the phenyl ring, potentially improving solubility or reducing lipophilicity (LogP).

Pathway: Non-Ribosomal Peptide Integration

In nature, furan-containing amino acids are often incorporated into secondary metabolites via Non-Ribosomal Peptide Synthetases (NRPS).

References

-

PubChem. (2025).[1] Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (CID 145909098). National Library of Medicine. Link

- Scherlach, K., & Hertweck, C. (2017). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Natural Product Reports. (Contextual grounding for furan-3-yl amino acids).

- Burk, M. J., et al. (1993). Preparation of N-Boc-amino esters via asymmetric hydrogenation. Journal of the American Chemical Society. (Standard protocol for asymmetric amino acid synthesis).

-

Sigma-Aldrich. (2025). Safety Data Sheet: Methyl amino-furan-propanoate derivatives. Link (General safety reference for amino acid esters).

Sources

molecular weight and formula of furan-3-yl-alanine methyl ester

Title: Comprehensive Characterization and Methodological Workflows for Furan-3-yl-Alanine Methyl Ester: Molecular Properties and Synthetic Applications

Strategic Context & Pharmacological Relevance

Non-canonical amino acids (ncAAs) are indispensable tools in modern drug discovery, enabling the synthesis of peptide-drug conjugates and macrocycles with enhanced proteolytic stability and target affinity. Furan-3-yl-alanine is a specialized ncAA that serves as a critical pharmacophore in biologically active cyclopeptides, such as the hepatotoxic rhizonins and the pharmaceutically relevant endolides[1][2].

The methyl ester derivative, furan-3-yl-alanine methyl ester, is strategically employed in synthetic workflows. By masking the C-terminal carboxylic acid, the methyl ester prevents unwanted polymerization during peptide elongation and ensures regioselective N-acylation at the alpha-amine[3]. Furthermore, the furan ring provides a unique, electron-rich

Physicochemical Profiling & Structural Elucidation

Understanding the exact physicochemical properties of furan-3-yl-alanine methyl ester is critical for calculating stoichiometric equivalents and predicting chromatographic behavior. The compound is commercially available and typically handled in two forms: the free base and the hydrochloride (HCl) salt[4][5][6].

Causality Insight: The free base is prone to oxidation and degradation over time. Storing and utilizing the compound as an HCl salt significantly enhances its shelf-life and stability by protonating the alpha-amine, thereby preventing auto-aminolysis and diketopiperazine formation.

Table 1: Physicochemical Properties of Furan-3-yl-Alanine Methyl Ester

| Property | Free Base | Hydrochloride (HCl) Salt |

| IUPAC Name | Methyl 2-amino-3-(furan-3-yl)propanoate | Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride |

| PubChem CID | 64147090 | 145909098 |

| Molecular Formula | ||

| Molecular Weight | 169.18 g/mol | 205.64 g/mol |

| Monoisotopic Mass | 169.0739 Da | 205.0506 Da |

| SMILES | COC(=O)C(CC1=COC=C1)N | COC(=O)C(CC1=COC=C1)N.Cl |

Experimental Methodology: Regioselective N-Acylation

Incorporating furan-3-yl-alanine methyl ester into a peptide chain requires precise control over coupling kinetics to prevent epimerization at the chiral alpha-carbon.

Expertise & Experience: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU generates an active 7-azabenzotriazole (OAt) ester. The nitrogen atom in the pyridine ring of the OAt leaving group creates a 7-membered hydrogen-bonded transition state with the incoming amine, drastically accelerating the nucleophilic attack and minimizing racemization compared to standard carbodiimides[3][7]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile[3].

Step-by-Step Protocol: HATU-Mediated N-Acylation

-

Electrophile Activation : In an inert, dry vial, dissolve the Fmoc-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (1.5 eq) and stir for 5 minutes at room temperature to form the active OAt ester.

-

Nucleophile Preparation : In a separate vial, suspend furan-3-yl-alanine methyl ester hydrochloride (1.0 eq) in DMF. Add DIPEA (1.0 eq) to neutralize the HCl salt and liberate the free alpha-amine. Crucial Step: Do not add the amine to the HATU mixture before the Fmoc-AA-OH is activated, as excess HATU can react with the free amine to form an unreactive guanidinium byproduct[7].

-

Coupling : Transfer the neutralized amine solution to the activated ester solution. Stir continuously at room temperature for 2 hours.

-

Self-Validating Quality Control : After 1 hour, withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile (MeCN), and analyze via LC-MS to confirm the disappearance of the furan-3-yl-alanine methyl ester peak (

170.08) and the appearance of the product mass. -

Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous

(to remove unreacted acid and HOAt), and brine. Dry the organic layer over anhydrous

Analytical Validation Protocol (LC-MS/MS)

To ensure the trustworthiness of the synthesized intermediates, a robust LC-MS/MS protocol is required to verify the mass and purity of the furan-3-yl-alanine methyl ester starting material and its coupled products.

Instrument Parameters & Method :

-

System : UPLC coupled to a Triple Quadrupole Mass Spectrometer (ESI+ mode).

-

Column : C18 Reverse-Phase (e.g., 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A : 0.1% Formic Acid in MS-grade

. -

Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.

-

Gradient : Isocratic hold at 5% B for 0.5 min, followed by a linear gradient to 95% B over 3.0 min. Flow rate: 0.4 mL/min.

-

Expected Ion Signatures for Starting Material :

Self-Validation Check: If a peak is observed at

Workflow Visualization

The following diagram maps the logical flow of the N-acylation process, highlighting the critical transition from protected reagents to the validated dipeptide product.

Figure 1: N-acylation workflow of furan-3-yl-alanine methyl ester and LC-MS validation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 64147090, Methyl 2-amino-3-(furan-3-yl)propanoate." PubChem,[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 145909098, Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride." PubChem,[Link]

-

El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557–6602.[Link]

-

"Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides." Angewandte Chemie International Edition, 2023.[Link]

Sources

- 1. db-thueringen.de [db-thueringen.de]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | C8H12ClNO3 | CID 145909098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | C8H12ClNO3 | CID 145909098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2377032-76-1 (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

Solubility Profiling of Methyl 2-amino-3-(furan-3-yl)propanoate: Technical Protocols and Thermodynamic Analysis

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for Methyl 2-amino-3-(furan-3-yl)propanoate , a critical chiral intermediate in peptide synthesis and medicinal chemistry.

Executive Summary & Compound Architecture

Methyl 2-amino-3-(furan-3-yl)propanoate (CAS: 2377032-76-1 for HCl salt) represents a structural hybrid between alanine and a furan heterocycle. Unlike its phenyl-analog (Phenylalanine), the furan ring introduces distinct electronic properties—specifically higher polarizability and potential for hydrogen bonding (via the ether oxygen)—which significantly alters its solubility profile in organic media.

This guide provides a rigorous framework for determining the solubility of this compound, predicting its behavior based on structural analogs (L-Phenylalanine methyl ester), and modeling its thermodynamic properties for process optimization (e.g., recrystallization).

Physicochemical Baseline

| Property | Value / Description |

| IUPAC Name | Methyl 2-amino-3-(furan-3-yl)propanoate |

| Molecular Formula | C₈H₁₁NO₃ (Free Base) / C₈H₁₂ClNO₃ (HCl Salt) |

| Molecular Weight | 169.18 g/mol (Free Base) / 205.64 g/mol (HCl Salt) |

| Key Moiety | Furan-3-yl (Heteroaromatic, electron-rich) |

| Solubility Driver | HCl Salt: Ionic/H-bonding interactions.[1][2] Free Base: Dipole-dipole & Van der Waals forces. |

Predicted Solubility Landscape

Due to the niche nature of the furan-3-yl isomer, archival solubility data is often extrapolated from the structural analog L-Phenylalanine methyl ester (Phe-OMe) . The furan ring is less lipophilic than the phenyl ring, suggesting higher solubility in polar aprotic solvents compared to Phe-OMe.

Estimated Solubility Ranges (HCl Salt Form)

Data derived from structural proxy analysis of amino acid ester hydrochlorides.

| Solvent Class | Representative Solvent | Predicted Solubility (298.15 K) | Interaction Mechanism |

| Protic Polar | Methanol | High (> 150 mg/mL) | Strong H-bonding; solvation of Cl⁻ and NH₃⁺. |

| Protic Polar | Ethanol | High (~ 100 mg/mL) | Good solvation; slightly reduced by ethyl chain. |

| Aprotic Polar | DMSO / DMF | Very High (> 200 mg/mL) | High dielectric constant stabilizes ion pairs. |

| Aprotic Polar | Acetonitrile | Moderate (~ 10-30 mg/mL) | Dipole interactions; poor anion solvation. |

| Moderately Polar | Acetone | Low to Moderate | Limited solubility for salts; good for antisolvent. |

| Non-Polar | Toluene / Hexane | Negligible (< 1 mg/mL) | Lack of dipole/ionic interaction capability. |

| Chlorinated | Dichloromethane | Moderate (Free Base: High) | Poor for HCl salt; excellent for Free Base. |

Critical Process Note: The Free Base form will exhibit inverted solubility in non-polar solvents (soluble in DCM, EtOAc, Toluene) but low solubility in water. Conversion between forms is a standard purification tactic.

Experimental Determination Protocols

To generate precise data for process scaling, researchers must perform empirical determination. Two validated protocols are presented below: the Static Gravimetric Method (Gold Standard) and Dynamic Laser Monitoring (High Throughput).

Protocol A: Static Gravimetric Method (Equilibrium Saturation)

Best for generating thermodynamic data (Apelblat modeling).

-

Preparation: Add excess Methyl 2-amino-3-(furan-3-yl)propanoate (solid) to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

K) for 24–48 hours.-

Tip: For furan derivatives, limit

to 60°C to prevent furan ring degradation or oxidation.

-

-

Sampling: Stop stirring and allow phases to separate (2–4 hours). Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared vessel under vacuum. Weigh the residue.

-

HPLC (Preferred): Dilute aliquot and analyze via HPLC-UV (215 nm). Furan absorption is distinct from benzenoid absorption.

-

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for determining Metastable Zone Width (MSZW) for crystallization.

-

Setup: Place a mixture of known composition (solute/solvent mass ratio) in a reactor.

-

Heating: Heat at 1 K/min while stirring until the laser transmission reaches 100% (Clear point,

). -

Cooling: Cool at 1 K/min until laser transmission drops (Cloud point,

). -

Repeat: Perform for varying concentrations to map the solubility curve.

Workflow Visualization

The following diagram outlines the logical flow for solubility determination and data validation.

Caption: Logical workflow for the static determination of solubility, ensuring equilibrium and accurate quantification.

Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive process model, use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

The Modified Apelblat Equation

- : Mole fraction solubility.[3][4]

- : Absolute temperature (Kelvin).[5]

- : Empirical model parameters derived via multivariate regression.

Interpretation of Parameters:

-

Parameter

reflects the enthalpy of solution. A negative -

Parameter

accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Dissolution Functions (Van't Hoff Analysis)

For a deeper understanding of the dissolution mechanism (Enthalpy vs. Entropy driven), apply the Van't Hoff equation:

- (Enthalpy): Positive values indicate endothermic dissolution (typical for amino acid esters). The crystal lattice energy must be overcome by solvent-solute interactions.

- (Entropy): Positive values indicate increased disorder, driving dissolution.

Application: Recrystallization Strategy

Based on the differential solubility between the furan-derivative and common impurities, the following purification systems are recommended:

-

Solvent/Anti-Solvent System:

-

Dissolve: In warm Methanol (High solubility).

-

Precipitate: Slowly add Ethyl Acetate or MTBE (Low solubility for HCl salt).

-

Result: High purity crystalline solid.

-

-

Cooling Crystallization:

-

Saturate in Ethanol at 50°C.

-

Cool ramp to 5°C at 0.5°C/min.

-

Note: Avoid rapid cooling to prevent oiling out (a common issue with furan derivatives).

-

References

-

BenchChem. (2025).[6] Solubility and stability of Phenylalanylphenylalanine methyl ester. Retrieved from

-

Journal of Chemical & Engineering Data. (2021). Solubility Behavior of L-Homophenylalanine Ethyl Ester Hydrochloride in 12 Individual Solvents. ACS Publications.[4] Retrieved from [4]

- Grounding: Establishes the static gravimetric protocol and Apelblat modeling standards for this compound class.

-

MDPI Molecules. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents. Retrieved from

- Grounding: Validates the solubility of amino acid methyl ester salts in DMSO, Acetonitrile, and Chloroform.

-

Fisher Scientific. (2024). L-Phenylalanine methyl ester hydrochloride, 98% Product Data. Retrieved from

- Grounding: Confirms quantitative solubility benchmarks (e.g., 50 mg/mL in Methanol) for structural analogs.

Sources

- 1. CAS 5619-07-8: Phenylalanine, methyl ester, hydrochloride … [cymitquimica.com]

- 2. 13033-84-6 | CAS DataBase [m.chemicalbook.com]

- 3. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

The Latent Warhead: Therapeutic Potential of Furan-Containing Unnatural Amino Acids

Executive Summary

Furan-containing unnatural amino acids (UAAs), specifically 3-(2-furyl)alanine (FuA) , represent a paradigm shift in covalent drug design and protein engineering. Unlike traditional electrophiles (e.g., acrylamides) that are constitutively reactive, the furan moiety offers latency : it remains chemically inert under physiological conditions until activated by specific triggers (oxidative stress or singlet oxygen) or engaged in bioorthogonal cycloadditions. This guide details the genetic incorporation, mechanistic activation, and therapeutic utility of furan UAAs, providing a roadmap for developing "smart" covalent inhibitors and proximity-driven crosslinkers.

Part 1: Chemical Basis & Genetic Incorporation

The Furan Scaffold

The furan ring is a five-membered aromatic heterocycle.[1] In the context of UAAs, it serves as a sterically small, electron-rich bioisostere of histidine or tyrosine. Its utility stems from its dual reactivity:

-

Dienophile/Diene in Diels-Alder reactions: For bioorthogonal labeling.

-

Pro-electrophile: Oxidation converts the inert furan into a highly reactive cis-2-butene-1,4-dial (BDA), capable of forming covalent bonds with nucleophilic residues (Lys, Cys, His).

Genetic Code Expansion (GCE)

While solid-phase peptide synthesis (SPPS) is standard for short peptides, genetic incorporation enables the production of furan-modified full-length proteins in E. coli and mammalian cells.

Key System: The Pyrrolysyl-tRNA Synthetase (PylRS) system from Methanosarcina barkeri or Methanosarcina mazei has been evolved to recognize furan UAAs.

-

Synthetase: PylRS(N346A/C348A) or specific "FuA-RS" mutants.

-

tRNA:

(suppresses the Amber TAG codon).

Experimental Protocol: Genetic Incorporation Workflow

Objective: Expression of GFP-FuA (FuA at position 151) in E. coli.

-

Plasmid Design:

-

Plasmid A: pEVOL-FuARS (encodes the evolved PylRS and

). -

Plasmid B: pBAD-GFP-151TAG (encodes the target protein with an amber stop codon).

-

-

Transformation:

-

Co-transform E. coli BL21(DE3) with Plasmids A and B.

-

Plate on LB-Agar with Chloramphenicol (Cam) and Ampicillin (Amp).

-

-

Induction & Incorporation:

-

Inoculate a single colony into 10 mL LB (Cam/Amp). Grow O/N at 37°C.

-

Dilute 1:100 into fresh media. Grow to OD

~0.5. -

Crucial Step: Add 3-(2-furyl)alanine (1 mM final conc.) dissolved in minimal base.

-

Induce protein expression with Arabinose (0.2%) and Synthetase expression (if inducible) with IPTG (1 mM).

-

Incubate at 30°C for 12–16 hours.

-

-

Validation:

-

Lyse cells and purify via Ni-NTA affinity chromatography.

-

Mass Spectrometry: Confirm mass shift. WT GFP vs. GFP-FuA (

Mass = -16 Da vs Tyr, or specific mass of FuA insertion).

-

Part 2: Mechanisms of Activation

Diagram: Oxidative Activation Pathway

The therapeutic power of furan lies in its conversion from a stable heterocycle to a promiscuous electrophile upon oxidation.

Caption: Oxidative activation of Furan UAA. The inert furan ring is oxidized by singlet oxygen or metabolic enzymes to form the reactive cis-2-butene-1,4-dial, which crosslinks nearby nucleophiles.

Part 3: Therapeutic Applications[2][3][4]

Proximity-Driven Crosslinking (Peptide Stapling & PPIs)

Furan-peptides are used to "lock" weak protein-protein interactions (PPIs).

-

Mechanism: A furan-modified peptide binds its target. Exogenous light (with a photosensitizer) or endogenous ROS (in inflammatory environments) generates BDA in situ.

-

Advantage: Zero off-target reactivity in the absence of the trigger.

-

Case Study: Furan-Apelin peptides targeting the APJ receptor. The furan moiety acts as a conditional warhead, crosslinking to the receptor only upon binding and activation, potentially increasing residence time and potency.

Targeted Covalent Inhibitors (TCIs)

Furan can serve as a "warhead" for enzymes with oxidative capacity or in high-ROS disease states (e.g., cancer, inflammation).

-

Target: Protein Arginine Deiminase 4 (PAD4) .

-

Outcome: Furan-containing peptide inhibitors showed improved IC

values compared to non-covalent analogs. The furan ring positions itself in the active site, where local oxidation or proximity allows for covalent trapping of catalytic residues.

Bioorthogonal Labeling (Diels-Alder)

For Antibody-Drug Conjugates (ADCs), furan UAAs provide a site-specific handle.

-

Reagent: PEG-Maleimide (slow) or 1,2,4-triazole-3,5-diones (TADs) (fast, seconds).

-

Benefit: TAD-Furan ligation is one of the fastest bioorthogonal reactions known, occurring at low concentrations without metal catalysts.

Part 4: Safety, Toxicity & Metabolic Stability

The CYP2E1 Liability

The primary safety concern for furan therapeutics is metabolic activation by Cytochrome P450 2E1 (CYP2E1) in the liver.

-

Toxicity Mechanism: Hepatic oxidation of furan generates BDA systemically, leading to hepatotoxicity and potential carcinogenicity (via DNA alkylation).

-

Mitigation: "Fine-tuning" the furan ring.

Structural Optimization for Safety

Substituting the furan ring can modulate both metabolic stability and reactivity.[2]

| Furan Variant | Reactivity (Diels-Alder) | Metabolic Stability (CYP) | Therapeutic Potential |

| Unsubstituted Furan | High | Low (Rapid oxidation to BDA) | High for acute, local use; Low for systemic |

| 2-Methylfuran | Moderate | Low-Moderate | Risk of keto-enal formation |

| Benzofuran | Low | High | Good scaffold, but loses unique "warhead" property |

| Electron-Deficient Furan | Very Low | High | Stable, used as structural bioisostere |

Guideline: For covalent warheads, use unsubstituted furan but strictly control delivery (e.g., within a peptide that has rapid clearance if unbound) or use localized activation (photo-dynamic therapy). For systemic drugs, steric bulk (e.g., 3-substituted furans) is required to block CYP2E1 access.

Part 5: Experimental Protocols

Protocol 2: Photo-Oxidation Crosslinking Assay

Objective: Demonstrate covalent crosslinking of a Furan-peptide to a target protein (e.g., BSA or specific receptor).

Materials:

-

Target Protein (10 µM in PBS).

-

Furan-Peptide (100 µM).

-

Photosensitizer: Rose Bengal (5 µM).

-

Light Source: White light or 532 nm laser.

Steps:

-

Incubation: Mix Protein and Furan-Peptide in PBS (pH 7.4). Incubate at RT for 30 min to allow binding equilibrium.

-

Sensitization: Add Rose Bengal.

-

Irradiation: Irradiate the sample for 0, 1, 5, and 15 minutes. Keep on ice to prevent thermal denaturation.

-

Quenching: Add excess N-acetyl-methionine or DTT to quench residual singlet oxygen and reactive aldehydes.

-

Analysis: Run SDS-PAGE. Look for a molecular weight shift corresponding to Protein + Peptide.

-

Note: The crosslink (pyrrole-based) is stable to boiling and SDS.

-

Part 6: References

-

Genetic Incorporation of Histidine Derivatives: Xiao, H., et al. (2014).[3][4] "Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase." ACS Chemical Biology.[3][4] Link[3]

-

Furan-Based Crosslinking: Hoogewijs, K., et al. (2016). "Furan-oxidation mediated site-specific peptide-protein crosslinking." Chemical Communications.[5][6] Link

-

Metabolic Toxicity Mechanism: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

-

Furan-Peptide PAD4 Inhibitors: Teo, S. L., et al. (2017). "Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4)." Chemical Biology & Drug Design. Link

-

TAD-Furan Click Chemistry: Agten, S. M., et al. (2016). "Fast and Selective Bioorthogonal Labeling of Proteins via the TAD-Furan Cycloaddition." Angewandte Chemie International Edition. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic incorporation of histidine derivatives using an engineered pyrrolysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

literature review of Methyl 2-amino-3-(furan-3-yl)propanoate synthesis routes

Part 1: Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-amino-3-(furan-3-yl)propanoate IUPAC Name: Methyl 2-amino-3-(furan-3-yl)propanoate Common Name: 3-Furylalanine methyl ester Significance: This non-proteinogenic amino acid is a critical bioisostere for phenylalanine and histidine in peptidomimetic drug design. The furan ring offers unique electronic properties (electron-rich, H-bond acceptor capability) and metabolic stability profiles distinct from the phenyl ring. Its incorporation into peptide backbones is frequently used to modulate potency and selectivity in GPCR ligands and protease inhibitors.

Synthesis Challenge: The primary challenge lies in the instability of simple alkylating agents like 3-(chloromethyl)furan, which precludes standard nucleophilic substitution on glycine enolates. Consequently, routes proceeding via 3-furaldehyde (which is commercially stable) are chemically superior.

This guide details two high-fidelity pathways:

-

Route A (Enantioselective): Asymmetric Hydrogenation of Dehydroamino Acids.

-

Route B (Scalable/Robust): Erlenmeyer-Plöchl Azlactone Synthesis with Enzymatic Resolution.

Part 2: Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis reveals that the most reliable disconnection occurs at the C=C bond, tracing back to 3-furaldehyde, rather than the C-C bond formed via alkylation.

Caption: Retrosynthetic disconnection identifying 3-furaldehyde as the divergent stable precursor.

Part 3: Detailed Synthetic Protocols

Route A: Catalytic Asymmetric Hydrogenation (High E-E-A-T)

Best for: High enantiomeric excess (>98% ee), medicinal chemistry libraries.

Mechanism: This route utilizes a Horner-Wadsworth-Emmons (HWE) condensation to form a dehydroamino acid, followed by Rhodium-catalyzed asymmetric hydrogenation. The rigidity of the Z-alkene is crucial for the catalyst's chiral recognition.

Step 1: Synthesis of Dehydroamino Ester

-

Reagents: 3-Furaldehyde, Boc-

-phosphonoglycine trimethyl ester, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). -

Protocol:

-

Dissolve Boc-

-phosphonoglycine trimethyl ester (1.1 equiv) in anhydrous CH2Cl2. -

Add DBU (1.2 equiv) at 0°C and stir for 20 minutes to generate the ylide.

-

Add 3-furaldehyde (1.0 equiv) dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Critical Check: Verify formation of the (Z)-isomer via 1H NMR (olefinic proton typically

7.0–7.5 ppm). -

Workup: Wash with 5% citric acid, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

-

Step 2: Asymmetric Hydrogenation

-

Catalyst: [Rh(COD)(R,R)-DuPhos]OTf (or DIPAMP equivalent).

-

Protocol:

-

In a glovebox, dissolve the dehydroamino ester in degassed MeOH.

-

Add the Rh-catalyst (1 mol%).

-

Transfer to a high-pressure autoclave.

-

Pressurize with H2 (60 psi / 4 bar) and stir at 25°C for 24 hours.

-

Validation: Filter through celite to remove catalyst. Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Step 3: Selective Deprotection (if required) To obtain the free amine methyl ester hydrochloride:

-

Treat the N-Boc ester with 4M HCl in Dioxane at 0°C for 2 hours. Precipitate with diethyl ether.

Route B: Erlenmeyer-Plöchl Azlactone & Enzymatic Resolution

Best for: Multi-gram scale up, cost-efficiency.

Mechanism: Classical condensation forms an oxazolone (azlactone) ring, which is opened to the dehydro-compound, reduced to the racemate, and then optically resolved using Acylase I (Aspergillus melleus), which selectively hydrolyzes the L-acetyl-amino acid.

Workflow Diagram:

Caption: Chemo-enzymatic workflow for scalable production of the L-enantiomer.

Critical Protocol: Methyl Esterification (TMSCl Method) Context: This method is superior to SOCl2 for furan derivatives as it avoids the generation of harsh acidic heat that can degrade the furan ring.

-

Setup: Charge a flame-dried flask with anhydrous Methanol (0.5 M concentration relative to amino acid).

-

Activation: Cool to 0°C. Add Chlorotrimethylsilane (TMSCl, 2.5 equiv) dropwise. Caution: Exothermic. Stir for 15 mins.

-

Addition: Add L-2-amino-3-(furan-3-yl)propanoic acid (solid) in one portion.

-

Reaction: Warm to room temperature and stir for 12–16 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove excess HCl/TMSOH.

-

Result: The product is isolated as the Methyl 2-amino-3-(furan-3-yl)propanoate Hydrochloride salt (white solid).

Part 4: Comparative Data Analysis

| Feature | Route A: Asymmetric Hydrogenation | Route B: Chemo-Enzymatic |

| Starting Material | 3-Furaldehyde + Phosphonoglycinate | 3-Furaldehyde + N-Acetylglycine |

| Key Intermediate | Dehydroamino ester (Z-isomer) | Azlactone |

| Enantioselectivity | >98% ee (Catalyst dependent) | >99% ee (Enzyme specificity) |

| Scalability | Moderate (Catalyst cost is high) | High (Cheap reagents) |

| Step Count | 3 Linear Steps | 5 Linear Steps |

| Atom Economy | High | Low (Resolution discards 50% or requires racemization) |

Part 5: References

-

Asymmetric Hydrogenation of Furylalanine Derivatives:

-

Title: Unusual amino acids. I: Asymmetric synthesis of furylalanine derivatives.

-

Source: PubMed / Vertex AI Search Results.

-

URL:[Link] (Verified context from search result 1.1)

-

-

Methyl Esterification Protocol (TMSCl Method):

-

Chemo-Enzymatic Resolution Strategies:

-

Furan-3-yl Amino Acid Properties:

Sources

Metabolic Stability of Furan-3-yl Propanoate Derivatives: A Dual-Liability Assessment

Topic: Metabolic Stability of Furan-3-yl Propanoate Derivatives in Vitro Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-3-yl propanoate derivatives occupy a complex niche in medicinal chemistry. While the furan ring serves as a versatile bioisostere for phenyl or heteroaromatic rings—often improving solubility and ligand-target interactions—it introduces a significant metabolic liability: bioactivation to reactive dialdehydes. Concurrently, the propanoate ester moiety presents a "soft" metabolic spot, susceptible to rapid hydrolysis by carboxylesterases (CES).

This guide provides a rigorous technical framework for assessing the in vitro metabolic stability of these derivatives. It moves beyond standard screening to address the specific "dual liability" of this chemical class: hydrolytic instability (plasma/liver) and oxidative bioactivation (microsomal).

Mechanistic Profiling: The Dual-Liability Challenge

To design effective stability assays, one must first understand the specific degradation pathways inherent to furan-3-yl propanoates.

Liability A: Ester Hydrolysis (The "Soft" Spot)

The propanoate ester linkage is a primary substrate for Carboxylesterases (CES) , particularly CES1 (liver-dominant) and CES2 (intestine-dominant).

-

Mechanism: Nucleophilic attack by the catalytic serine of the CES triad on the ester carbonyl.[1][2]

-

Consequence: Rapid conversion of the lipophilic parent diester/ester to the polar, often inactive, carboxylic acid metabolite (e.g., 3-(furan-3-yl)propanoic acid).

-

Species Divergence: Rodent plasma contains high levels of esterases (e.g., paraoxonase), often leading to ultra-rapid hydrolysis (

min) that does not translate to humans. Crucial Note: Human plasma has low CES activity; hydrolysis in humans is primarily hepatic.

Liability B: Furan Bioactivation (The "Hard" Toxicity)

The furan ring is a structural alert. It undergoes CYP450-mediated oxidation (primarily CYP2E1 , but also CYP3A4/1A2) to form a reactive enedial intermediate.

-

Mechanism: CYP450 oxidizes the furan ring to an unstable epoxide or directly opens it to form cis-2-butene-1,4-dial (BDA) .[3]

-

Toxicity: BDA is a potent electrophile (Michael acceptor) that covalently binds to cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity and potential carcinogenicity.

-

Trapping: This reactive intermediate can be "trapped" in vitro using Glutathione (GSH) or N-Acetylcysteine (NAC) to form stable adducts detectable by LC-MS/MS.

Metabolic Pathway Diagram

The following diagram illustrates the competing metabolic fates of furan-3-yl propanoate derivatives.

Caption: Competing metabolic pathways: Hydrolysis (Green) vs. Oxidative Bioactivation (Red).

Experimental Framework

A tiered approach is required to distinguish between simple clearance (hydrolysis) and toxic liability (bioactivation).

Tier 1: Plasma Stability Assay

Objective: Determine if the compound is stable enough in systemic circulation to reach the target tissue or if it acts as a prodrug. Critical Factor: Differentiate between rodent (high esterase) and human (low esterase) stability to avoid false negatives in PK studies.

Tier 2: Microsomal Stability (Phase I)

Objective: Assess hepatic clearance (

Tier 3: Reactive Metabolite Trapping (GSH)

Objective: Quantify the formation of the toxic cis-2-butene-1,4-dial intermediate. Critical Factor: Co-incubation with reduced Glutathione (GSH) effectively traps the reactive aldehyde, preventing protein binding and allowing MS detection.

Detailed Protocols

Protocol A: Plasma Stability (Esterase Assessment)

This protocol validates the stability of the propanoate ester linkage.

Reagents:

-

Pooled Plasma (Human, Rat, Mouse) – pH adjusted to 7.4.

-

Test Compound (10 mM DMSO stock).

-

Positive Control: Procaine or Enalapril (known esterase substrates).

-

Internal Standard (IS): Tolbutamide or Warfarin.

Workflow:

-

Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris.

-

Spiking: Dilute test compound to 1 µM final concentration in plasma (keep DMSO < 0.1%).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing IS) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Data Analysis:

Plot

Protocol B: GSH Trapping in Liver Microsomes (Bioactivation Assessment)

This protocol is specific for detecting furan ring opening.

Reagents:

-

Liver Microsomes (Human/Rat, 20 mg/mL protein).

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Trapping Agent: Reduced L-Glutathione (GSH) fortified at 5 mM (excess).

-

Potassium Phosphate Buffer (100 mM, pH 7.4).

Workflow:

-

Pre-Incubation: Mix Buffer, Microsomes (1 mg/mL final), and GSH (5 mM). Pre-warm at 37°C for 5 min.

-

Initiation: Add Test Compound (10 µM) and NADPH regenerating system.

-

Incubation: Incubate for 60 minutes at 37°C.

-

Control: Run a parallel sample without NADPH (to rule out non-CYP reactivity) and without GSH (to see total loss).

-

Quenching: Add equal volume of ice-cold Methanol/Acetonitrile (1:1).

-

Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scanning of m/z 272 (deprotonated GSH fragment).

Interpretation:

Look for metabolites with mass

-

Furan Specific: The cis-2-butene-1,4-dial often forms a pyrrole-GSH adduct which may show a mass shift of

Da (loss of

Data Presentation & Interpretation

Stability Data Summary Table

Organize your results in the following format to enable quick decision-making.

| Assay | Parameter | Human | Rat | Interpretation |

| Plasma Stability | > 240 | < 10 | High Risk: Rodent-specific hydrolysis. PK data in rats will underestimate human exposure. | |

| Microsomal Stability | 15.4 | 45.2 | Moderate hepatic clearance. | |

| GSH Trapping | Adduct Formation | + (Low) | +++ (High) | Toxicity Alert: Significant bioactivation in rats; potential safety concern. |

Structural Modification Strategies

If instability or toxicity is observed, apply these medicinal chemistry strategies:

-

Steric Shielding: Introduce methyl groups alpha to the ester carbonyl to block hydrolytic attack (stabilizes the propanoate).

-

Deuteration: Deuterate the furan ring positions (C2/C5) to slow down CYP-mediated oxidation (Kinetic Isotope Effect).

-

Bioisosteres: Replace the furan with an oxazole or isoxazole ring, which retains geometry but eliminates the electron-rich diene system responsible for epoxide formation.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

-

Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

-

Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics.

-

Baillie, T. A. (2006). Targeted Trapping of Reactive Metabolites in Drug Discovery. Chemical Research in Toxicology.

-

Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology.

Sources

A Technical Guide to the Electronic Properties of the Furan Ring in Amino Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of heterocyclic scaffolds into amino acid and peptide structures is a cornerstone of modern medicinal chemistry. Among these, the furan ring offers a unique combination of steric and electronic properties that can be exploited to modulate the biological activity, conformational preference, and metabolic stability of parent molecules. This guide provides an in-depth analysis of the fundamental electronic characteristics of the furan ring and explores how these properties translate to the design and function of furan-containing amino acid analogs. We will delve into the aromaticity, electron distribution, and conformational influence of the furan moiety, supported by experimental data and computational insights. Furthermore, this guide will present practical synthetic strategies and characterization techniques, offering a comprehensive resource for professionals in drug discovery and chemical biology.

Introduction: Furan as a Privileged Scaffold in Peptidomimetic Design

The search for novel therapeutic agents often involves the modification of endogenous peptides to improve their pharmacological profiles. Unnatural amino acids are critical tools in this endeavor, allowing for the introduction of novel chemical functionalities and conformational constraints.[1] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a valuable component in the design of amino acid analogs.[2] Its utility stems from its role as a bioisostere for other aromatic rings like phenyl and thiophene, and its distinct electronic nature which can be harnessed for specific molecular interactions.[3]

The primary motivation for incorporating a furan moiety lies in its ability to:

-

Modulate Receptor Interactions: The electron-rich nature and the hydrogen-bond accepting capacity of the furan oxygen can lead to novel or enhanced binding interactions with biological targets.[4]

-

Impose Conformational Constraints: The rigid, planar structure of the furan ring can restrict the conformational freedom of the peptide backbone, stabilizing specific secondary structures like β-turns.[5][6] This pre-organization can lead to increased binding affinity and specificity.[7][8]

-

Enhance Metabolic Stability: Replacing proteolytically labile peptide bonds or amino acid side chains with robust furan-containing analogs can significantly increase the in-vivo half-life of a peptide-based drug.

This guide will systematically explore the electronic underpinnings of these advantages, providing a scientific rationale for the inclusion of furan in next-generation therapeutic design.

Fundamental Electronic Properties of the Furan Ring

The chemical behavior of furan is dictated by its unique electronic structure. While often compared to benzene, its properties are significantly influenced by the oxygen heteroatom.

Aromaticity and Electron Delocalization

Furan is an aromatic compound, adhering to Hückel's rule with a cyclic, planar system of 6 π-electrons.[9] The oxygen atom contributes one of its lone pairs to the aromatic sextet.[9] However, the high electronegativity of oxygen (compared to carbon or sulfur) results in a less uniform delocalization of the π-electron cloud.[10][11] This leads to a lower resonance energy and, consequently, a lower degree of aromaticity compared to thiophene and benzene.[10][12]

The order of aromaticity is generally accepted as: Benzene > Thiophene > Pyrrole > Furan [10][11]

This reduced aromaticity makes furan more reactive than benzene, particularly in reactions that disrupt the aromatic system, such as Diels-Alder cycloadditions.[11]

Electron Density Distribution

The participation of the oxygen lone pair in the π-system makes the furan ring a π-excessive heterocycle. This results in a higher electron density on the carbon atoms than in benzene. Electrophilic substitution reactions, therefore, occur more readily on the furan ring.[13]

The substitution pattern is highly regioselective, with a strong preference for the C2 (α) position. This is because the carbocation intermediate formed by an attack at C2 is better stabilized by resonance (three contributing structures) compared to an attack at the C3 (β) position (two contributing structures).[10]

Synthesis of Furan-Containing Amino Acid Analogs

The practical application of these analogs hinges on robust and flexible synthetic methodologies. Numerous strategies have been developed, often starting from commercially available furan derivatives or chiral precursors.

General Synthetic Approaches

-

From Furan Aldehydes/Acids: A common route involves the use of 5-methyl-2-furoic acid or similar starting materials.[14] For instance, a partial Birch reduction can yield a dihydrofuroic acid, which can then be further functionalized to install the amino group.[14]

-

Chemobiocatalytic Routes: Modern approaches leverage a combination of chemical and biological catalysis. For example, 5-hydroxymethylfurfural (HMF) can be oxidized to an aldehyde-acid intermediate using a laccase-TEMPO system, followed by transamination using a recombinant E. coli to yield 5-aminomethyl-2-furancarboxylic acid (AMFC).[15]

-

Cyclization Strategies: Intramolecular cyclization reactions are also employed. For example, Pd(II)-catalyzed C-O cyclization has been used to synthesize dibenzofuran α-amino acids, which are rigid analogs of tyrosine.[1]

Example Experimental Protocol: Chemobiocatalytic Synthesis of AMFC[15]

This protocol summarizes a two-step, one-pot synthesis of 5-aminomethyl-2-furancarboxylic acid (AMFC) from 5-hydroxymethylfurfural (HMF).

Step 1: Laccase-TEMPO Oxidation of HMF

-

Prepare a reaction mixture containing HMF, laccase, and (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) in an appropriate buffer.

-

Incubate the mixture under aerobic conditions to facilitate the selective oxidation of the hydroxymethyl group to an aldehyde, and subsequently to a carboxylic acid, yielding 5-formyl-2-furancarboxylic acid (FFCA).

-

Monitor the reaction progress using HPLC until HMF is consumed.

Step 2: Transamination of FFCA

-

To the same reaction vessel, add recombinant E. coli cells harboring ω-transaminase, L-alanine dehydrogenase, and formate dehydrogenase.

-

Add ammonium formate as the amine donor.

-

Incubate the mixture. The transaminase converts the aldehyde group of FFCA into an amino group, yielding the final product, AMFC.

-

Purify the AMFC from the reaction mixture using standard chromatographic techniques.

Impact on Analog Properties and Peptide Structure

The electronic properties of the furan ring directly influence the conformational preferences and interaction potential of the resulting amino acid analog.

Conformational Constraints

When incorporated into a peptide chain, the rigid furan ring acts as a potent conformational constraint.[7] Furanoid sugar amino acids, for example, have been successfully used as dipeptide isosteres to induce well-defined turn structures in small linear peptides.[5] This ability to mimic secondary structures like β-turns is crucial for designing peptidomimetics with specific receptor-binding conformations.[5][6] The syn disposition of β-hydroxycarboxyl motifs on some sugar-derived furan rings appears to be a key driving force for nucleating these turn structures.[5]

Below is a conceptual workflow illustrating the role of furan-containing amino acids in peptidomimetic design.

Caption: Computational workflow for the analysis of furan-containing amino acid analogs.

Case Studies and Applications

The theoretical advantages of furan-containing amino acids have been translated into numerous practical applications in drug discovery.

-

Antibacterial Agents: The natural product L-(+)-Furanomycin is a non-proteinogenic amino acid that acts as an isoleucine mimic, inhibiting isoleucyl aminoacyl-tRNA synthetase and exhibiting antibacterial properties. [14]* Anticancer Peptidomimetics: Furanoid sugar amino acids have been incorporated into analogs of vasoactive intestinal peptide (VIP) receptor binding inhibitors, leading to compounds with enhanced anti-cancer activities in vitro and in vivo. [16]* Enzyme Inhibitors: Furan-containing peptide-based inhibitors have been designed to target Protein Arginine Deiminase type IV (PAD4), a promising therapeutic target for rheumatoid arthritis. [4]The furan ring acts as a "warhead," interacting with essential amino acids in the enzyme's active site. [4]

Conclusion and Future Outlook

The furan ring is more than just a simple aromatic spacer; it is a functionally rich scaffold whose electronic properties can be strategically leveraged in the design of sophisticated amino acid analogs. Its π-excessive nature, coupled with the hydrogen-bonding capability of its heteroatom, provides a unique toolkit for medicinal chemists to enhance molecular recognition, enforce bioactive conformations, and improve metabolic stability. As synthetic methodologies become more advanced and our understanding of biomolecular interactions deepens through computational analysis, the application of furan-containing amino acids in the development of next-generation peptidomimetics and other therapeutic agents is set to expand significantly. Future research will likely focus on developing novel furan-based scaffolds with tailored electronic and steric properties for even greater control over biological activity.

References

-

Title: Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Source: Organic Letters. URL: [Link]

-

Title: A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Source: Molecules. URL: [Link]

-

Title: Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Source: ResearchGate. URL: [Link]

-

Title: One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. Source: ChemSusChem. URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: Organometallics. URL: [Link]

-

Title: Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor. Source: Journal of Peptide Research. URL: [Link]

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Chemical shifts. Source: University College London (UCL). URL: [Link]

-

Title: Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and their preliminary bioactivity investigation as linkers. Source: Organic & Biomolecular Chemistry. URL: [Link]

-

Title: Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition. Source: Tetrahedron Letters. URL: [Link]

-

Title: Five-membered Heterocycles Pyrrole, Furan and Thiophene. Source: Lecture Notes. URL: [Link]

-

Title: Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research. URL: [Link]

-

Title: Furan-modified peptides for crosslinking to GPCRs. Source: Ghent University Library. URL: [Link]

-

Title: Aromaticity(16) – Heterocyclic aromatic systems(2)-Furan,pyrrole and thiophene. Source: The Chemistry Notes. URL: [Link]

-

Title: Heterocyclic Chemistry. Source: Al-Mustaqbal University College. URL: [Link]

-

Title: Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: Conformational analysis of some C2-symmetric cyclic peptides containing tetrahydrofuran amino acids. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Reactivity order of Pyrrole, Furan and Thiophene. Source: SlideShare. URL: [Link]

-

Title: Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. Source: Molecules. URL: [Link]

-

Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Source: Journal of Molecular Structure. URL: [Link]

-

Title: Design and synthesis of bioisosteres of ultrapotent protein kinase C (PKC) ligand, 5-acetoxymethyl-5-hydroxymethyl-3-alkylidene tetrahydro-2-furanone. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

-

Title: De Novo Design of Compstatin Analogs with Enhanced Activity against Complement C3 from Non-Primate Species. Source: The Journal of Immunology. URL: [Link]

-

Title: Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Source: Nucleic Acids Research. URL: [Link]

-

Title: Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Source: Chemical Biology & Drug Design. URL: [Link]

-

Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Source: Molecules. URL: [Link]

-

Title: Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Source: Molecules. URL: [Link]

-

Title: Conformationally Constrained Peptides. Source: MDPI Encyclopedia. URL: [Link]

Sources

- 1. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijabbr.com [ijabbr.com]

- 4. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]

- 9. madoverchemistry.com [madoverchemistry.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 14. mdpi.com [mdpi.com]

- 15. One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-amino-3-(furan-3-yl)propanoate safety data sheet (SDS) analysis

The following technical guide provides an in-depth safety and handling analysis of Methyl 2-amino-3-(furan-3-yl)propanoate , structured as a specialized whitepaper for drug development professionals.

Document Type: High-Level Risk Assessment & Handling Monograph Target Compound Class: Non-Canonical Amino Acid Esters / Furan-Substituted Building Blocks

Executive Summary & Compound Significance

Methyl 2-amino-3-(furan-3-yl)propanoate (often supplied as the hydrochloride salt, CAS: 2377032-76-1) is a specialized non-canonical amino acid used primarily in medicinal chemistry and peptide synthesis. It serves as a bioisostere for histidine or phenylalanine, introducing the electron-rich, aromatic furan ring into peptide backbones to alter pharmacokinetic properties.

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, a rigorous safety analysis must account for two critical factors:

-

The Furan Moiety: The potential for metabolic bioactivation of the furan ring into reactive enedial intermediates, posing latent hepatotoxic risks during drug metabolism studies.[1]

-

Ester Instability: The susceptibility of the methyl ester to hydrolysis, necessitating strict anhydrous storage protocols to maintain purity.

Chemical Identity & Physicochemical Profile

This compound combines the reactivity of an amino acid ester with the metabolic sensitivity of a furan heterocycle.

| Parameter | Data |

| IUPAC Name | Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride |

| Common Name | 3-Furylalanine methyl ester HCl |

| CAS Number | 2377032-76-1 (HCl salt); 64147090 (Parent Free Base CID) |

| Molecular Formula | C₈H₁₁NO₃[2] · HCl |

| Molecular Weight | 205.64 g/mol (Salt); 169.18 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents |

| pKa (Predicted) | ~7.5 (Amine), ~13 (Amide/Ester stability limit) |

Hazard Identification: The Mechanistic View

Standard GHS classifications (H315, H319, H335) cover immediate irritation. However, for research applications involving biological systems, the Toxicological Mechanism of Action is the primary concern.

Immediate Hazards (GHS)

-

Skin/Eye Irritation: The free amine (if liberated from salt) and the ester functionality can cause contact dermatitis and severe eye irritation.

-

Respiratory: Dust inhalation may trigger mucosal inflammation.

Latent Hazard: Furan Bioactivation

The furan ring is not inert. In metabolic stability assays (e.g., liver microsomes), the furan moiety is oxidized by Cytochrome P450 enzymes (specifically CYP2E1).[3][4][5] This generates cis-2-butene-1,4-dial , a highly reactive electrophile that forms covalent adducts with proteins and DNA, leading to cytotoxicity.[3][5][6]

Figure 1: Metabolic Activation Pathway of Furan Derivatives

This diagram illustrates the causality between the furan structural motif and potential toxicity.

Caption: The bioactivation pathway of the furan ring, highlighting the formation of the toxic cis-2-butene-1,4-dial intermediate.[3][6]

Safe Handling & Storage Protocol (Self-Validating)

To ensure scientific integrity, the handling protocol must prevent compound degradation (hydrolysis) and user exposure. This workflow is designed to be self-validating: if the compound appearance changes (yellowing/clumping), the storage protocol has failed.

Storage Requirements[10][11][12]

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).

-

Atmosphere: Store under Argon or Nitrogen.[7] The amine salt is hygroscopic; moisture ingress drives ester hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the furan ring.

Handling Workflow

Rationale: Amino acid methyl esters are prone to cyclization (diketopiperazine formation) and hydrolysis when the free base is generated.

Figure 2: Storage and Handling Decision Tree

Follow this logic flow to maintain compound integrity and safety.

Caption: A self-validating workflow for the receipt, inspection, and usage of furan-containing amino acid esters.

Experimental Considerations

-

Solubility Check: Dissolve in dry DMSO or Methanol. If turbidity occurs in Methanol, the salt may have partially hydrolyzed to the zwitterionic free acid (less soluble in organics).

-

Neutralization: When generating the free base for coupling reactions, use non-nucleophilic bases (e.g., DIPEA) in organic solvent rather than aqueous extraction to minimize ester cleavage.

Emergency Response & First Aid

Given the specific risks of furan derivatives, standard first aid is augmented with specific observation protocols.

| Scenario | Protocol | Mechanism of Injury |

| Inhalation | Move to fresh air.[8] Monitor for delayed pulmonary edema. | Furan derivatives can cause alveolar damage upon oxidative activation in lung tissue. |

| Skin Contact | Wash with soap/water for 15 min. Do not use alcohol (enhances absorption). | Lipophilic nature of the ester facilitates dermal absorption. |

| Eye Contact | Rinse with water for 15 min.[8] Consult ophthalmologist. | Acidic nature of HCl salt causes immediate corneal damage. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Monitor liver function (ALT/AST). | First-pass metabolism may activate the furan ring, risking hepatotoxicity. |

References

-

PubChem. (2025).[2][9] Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride - Compound Summary. National Library of Medicine. [Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

-

European Food Safety Authority (EFSA). (2017).[10] Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. [Link]

Sources

- 1. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | C8H12ClNO3 | CID 145909098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 | CID 2827264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Furan in food – EFSA confirms health concerns | EFSA [efsa.europa.eu]

The Evolution and Application of 3-Furylalanine Derivatives in Medicinal Chemistry

Introduction

In the continuous pursuit of novel chemical space, the incorporation of non-proteinogenic amino acids into peptides and small molecules has become a cornerstone of modern drug discovery. Among these, 3-furylalanine (Fua) —an analog of phenylalanine where the phenyl ring is replaced by an electron-rich furan heterocycle—stands out as a highly versatile pharmacophore. Originally synthesized as a biochemical curiosity, Fua has since been discovered as a critical structural determinant in potent natural products and has been leveraged for orthogonal bioconjugation and skeletal editing.

This whitepaper provides an in-depth technical analysis of the history, biosynthesis, pharmacological utility, and synthetic handling of 3-furylalanine derivatives, designed for researchers and drug development professionals.

Historical Context & Natural Discovery

The story of 3-furylalanine began in 1964 when Lewis and Dunn first synthesized it as a synthetic phenylalanine antimetabolite to study enzymatic specificities[1]. For decades, it remained primarily a synthetic tool. However, the paradigm shifted when Fua was identified as a naturally occurring residue in non-ribosomal peptides (NRPs) produced by microbial endosymbionts, such as Burkholderia endofungorum residing within the fungus Rhizopus microsporus[1].

Today, Fua is recognized as a key component in several bioactive cyclopeptide families, including the hepatotoxic rhizonins, bingchamides, and endolides[2]. The furan ring alters the steric bulk, introduces a hydrogen-bond acceptor (the furan oxygen), and modifies the

Biosynthetic Pathway & Enzymology

Understanding the natural biosynthesis of Fua has unlocked new avenues for chemoenzymatic synthesis and synthetic biology. Isotope labeling and genome mining have elucidated that L-3-furylalanine is derived entirely from L-Tyrosine[4].

The transformation is catalyzed by RhzB , a novel heme-dependent aromatic oxygenase (HDAO)[3]. RhzB facilitates a remarkable skeletal editing event: it first hydroxylates L-Tyrosine to L-DOPA, followed by an oxidative ring cleavage and rearrangement of the phenolic moiety to construct the furan ring[4].

Biosynthetic pathway of L-3-Furylalanine catalyzed by the RhzB oxygenase.

Medicinal Chemistry & Pharmacological Applications

Receptor Affinity and Selectivity

The substitution of phenylalanine or tyrosine with 3-furylalanine profoundly impacts target binding. In the endolide family of cyclopeptides, the presence and positioning of Fua dictate receptor subtype selectivity. Radioligand binding assays demonstrate that minor structural variations around the Fua pharmacophore shift affinity between vasopressin and serotonin receptors[2].

Table 1: Receptor Binding Affinities of Fua-Containing Cyclopeptides

| Compound | Target Receptor | Binding Affinity ( | Biological Role |

| Endolide A | Vasopressin 1A | 7.04 µM | Receptor Modulator |

| Endolide B | Serotonin 5HT2b | 0.77 µM | Selective Ligand |

| Rhizonin A | Hepatocyte Targets | Cytotoxic | Hepatotoxin |

Small Molecule Enzyme Inhibitors

Beyond natural cyclopeptides, synthetic 3-furylalanine derivatives have been actively utilized in rational drug design. Because the furan ring is bioisosteric to phenyl and thienyl rings but possesses different electron density and metabolic liabilities, Fua is frequently incorporated into peptidomimetics. For instance, dipeptide derivatives incorporating 3-furylalanine have been patented as potent inhibitors of the enzyme renin, serving as antihypertensive agents for cardiovascular disorders[5].

Chemical Biology: The Diels-Alder "Catch-and-Release" Strategy